Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Overview
Description
The compound is a derivative of the 1H-pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1-(3-chlorophenyl)-1H-tetrazole-5-carboxylate have been synthesized through various reactions . The synthesis of pyrazole derivatives often involves the reaction of 1,3-diketones with hydrazines .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate is synthesized through various chemical reactions, such as the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This compound has been characterized using techniques like NMR, mass spectral analysis, and X-ray diffraction studies (Achutha et al., 2017).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate and its derivatives have been evaluated for their antimicrobial properties. Compounds synthesized from this chemical have shown promising results in inhibiting microbial growth (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Anticancer Potential : Some derivatives of this compound have exhibited higher anticancer activity than certain reference drugs, suggesting their potential in cancer therapy (Hafez et al., 2016).
Chemical Properties and Applications
- Chemical Properties : Studies on the molecular structure of this compound indicate that it is stabilized by intramolecular hydrogen bonds and π-π interactions. These structural characteristics contribute to the chemical stability and reactivity of the compound (Achutha et al., 2017).
- Use in Synthesizing Other Compounds : This chemical serves as a precursor for synthesizing a variety of other compounds, including those with potential applications in agriculture as chemical hybridizing agents (Beck, Lynch, & Wright, 1988).
Crystallography and Molecular Interactions
- Crystallographic Studies : The crystallographic analysis of this compound provides insights into its molecular interactions and stability. These studies are essential for understanding its behavior in various chemical environments (Achutha et al., 2017).
properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVLVYGKPASASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446548 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
709654-29-5 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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